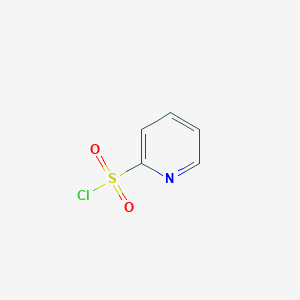

Pyridine-2-sulfonyl Chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJOGAGLBDBMLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396412 | |

| Record name | Pyridine-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66715-65-9 | |

| Record name | Pyridine-2-sulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRIDINE-2-SULFONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pyridine-2-Sulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-sulfonyl chloride is a highly reactive organosulfur compound extensively utilized in organic synthesis and medicinal chemistry. Its value lies in the electrophilic nature of the sulfonyl chloride moiety attached to the electron-deficient pyridine ring, making it a key reagent for the introduction of the 2-pyridinesulfonyl group. This functional group is a common structural motif in a variety of biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The high reactivity of this compound necessitates careful handling and storage to prevent decomposition.[1][3] This guide provides an in-depth overview of its chemical properties, spectroscopic data, and common experimental protocols.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid or a low-melting solid with a pungent odor.[3] It is sensitive to moisture, heat, and can be hygroscopic, often requiring storage at low temperatures.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C5H4ClNO2S | [5] |

| Molecular Weight | 177.61 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [3] |

| Boiling Point | 284 °C (Predicted) | [4] |

| Density | 1.488 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in acetonitrile, chloroform, DMSO, and methanol. | [4] |

| Stability | Moisture sensitive, temperature sensitive, hygroscopic.[3][4] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public literature. The following tables summarize available and expected spectroscopic characteristics.

Table 2: 1H NMR Spectroscopic Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| 8.84 | d | H6 | [6] |

| 8.043-8.143 | m | H4, H5 | [6] |

| 7.684-7.729 | m | H3 | [6] |

Solvent: CDCl3

Table 3: Predicted 13C NMR Spectroscopic Data of this compound

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| C2 | ~158 |

| C3 | ~128 |

| C4 | ~138 |

| C5 | ~123 |

| C6 | ~150 |

Table 4: Infrared (IR) Spectroscopic Data of this compound

| Wavenumber (cm-1) | Intensity | Assignment | Reference(s) |

| ~3100-3000 | Medium | C-H stretching (aromatic) | [8] |

| ~1600, ~1450 | Strong | C=C and C=N stretching (pyridine ring) | [8] |

| 1385-1365 | Strong | SO2 asymmetric stretching | [9] |

| 1190-1170 | Strong | SO2 symmetric stretching | [9] |

Table 5: Mass Spectrometry (MS) Fragmentation of this compound

| m/z | Proposed Fragment | Notes | Reference(s) |

| 177/179 | [M]+ | Molecular ion peak with isotopic pattern for Chlorine. | |

| 142 | [M - Cl]+ | Loss of chlorine radical. | |

| 113 | [M - SO2]+• | Loss of sulfur dioxide, a common fragmentation for aromatic sulfonyl compounds. | [10] |

| 78 | [C5H4N]+ | Pyridyl cation. |

Note: This is a predicted fragmentation pattern based on the general behavior of aromatic sulfonyl chlorides. A key fragmentation is the loss of SO2.[10]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the oxidation of 2-mercaptopyridine.[6]

Materials:

-

2-Mercaptopyridine

-

Concentrated Sulfuric Acid

-

Aqueous Sodium Hypochlorite solution (10-15%)

-

Methylene Chloride

-

Anhydrous Magnesium Sulfate

-

Ice

Procedure:

-

Dissolve 2-mercaptopyridine (1 mmol) in concentrated sulfuric acid (5 mL) in a flask, resulting in a yellow solution.

-

Cool the solution to approximately -15 °C using a sodium chloride/ice bath.

-

Slowly add aqueous sodium hypochlorite solution (11 mL, 15-20 mmol) to the vigorously stirred solution, maintaining the internal temperature below 10 °C.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Add water (10 mL) to the reaction mixture.

-

Extract the aqueous layer with methylene chloride (3 x 20 mL).

-

Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo to yield this compound as a yellowish viscous liquid.

Caption: Synthesis workflow for this compound.

General Protocol for the Synthesis of Sulfonamides from Primary and Secondary Amines

This compound readily reacts with primary and secondary amines in the presence of a base to form the corresponding sulfonamides.[4][11]

Materials:

-

This compound

-

Primary or Secondary Amine

-

Anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile)

-

Base (e.g., Pyridine or Triethylamine)

-

Water or saturated aqueous NH4Cl

-

Organic solvent for extraction (e.g., Ethyl Acetate)

-

Brine

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve the amine (1.0 mmol) and the base (1.5 mmol) in the anhydrous aprotic solvent.

-

Cool the mixture to 0 °C in an ice-water bath.

-

Dissolve this compound (1.1 mmol) in a small amount of the same solvent and add it dropwise to the stirred amine solution over 30-60 minutes.

-

Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction by adding water or saturated aqueous NH4Cl.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Caption: General workflow for sulfonamide synthesis.

Reaction with Alcohols to form Sulfonate Esters

While less common than sulfonamide formation, this compound can react with alcohols in the presence of a base like pyridine to form sulfonate esters. This reaction is analogous to the well-known tosylation of alcohols.[12]

Materials:

-

This compound

-

Alcohol

-

Anhydrous Pyridine (as solvent and base)

Procedure:

-

Dissolve the alcohol (1.0 mmol) in anhydrous pyridine.

-

Cool the solution to 0 °C.

-

Slowly add this compound (1.1 mmol) to the stirred solution.

-

Allow the reaction to proceed at 0 °C to room temperature until completion (monitor by TLC).

-

The workup typically involves pouring the reaction mixture into ice-water, followed by extraction with an organic solvent, washing of the organic layer, drying, and concentration.

-

Purification is usually achieved by column chromatography.

Caption: Workflow for sulfonate ester synthesis.

Reactivity and Applications

The primary reactivity of this compound is centered around the highly electrophilic sulfur atom. It readily undergoes nucleophilic attack by a wide range of nucleophiles, most notably amines, to form stable sulfonamide bonds. This reaction is a cornerstone in the synthesis of numerous pharmaceutical compounds.[11] The pyridine nitrogen can also influence the reactivity and can be involved in directing metallation reactions at the 3-position of the pyridine ring in the resulting sulfonamides.

Beyond sulfonamide formation, its utility extends to the synthesis of sulfonate esters from alcohols, which can then serve as excellent leaving groups in subsequent nucleophilic substitution reactions.[12] The pyridine-2-sulfonyl group can also be found in various agrochemicals and advanced materials, highlighting the versatility of this reagent.[2][13]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[5] All manipulations should be carried out in a well-ventilated fume hood. Due to its instability, it is often recommended to use freshly prepared or purchased material and to store it under an inert atmosphere at low temperatures (-20 °C).[3][4] Contact with water should be avoided as it can lead to hydrolysis and the release of corrosive hydrochloric acid.

Conclusion

This compound is a valuable and highly reactive reagent in modern organic synthesis. Its ability to efficiently introduce the 2-pyridinesulfonyl moiety makes it an indispensable tool for the synthesis of a diverse array of compounds with significant applications in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, reactivity, and handling requirements is crucial for its safe and effective use in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 66715-65-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. testbook.com [testbook.com]

- 8. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 9. acdlabs.com [acdlabs.com]

- 10. benchchem.com [benchchem.com]

- 11. cbijournal.com [cbijournal.com]

- 12. orgosolver.com [orgosolver.com]

- 13. nbinno.com [nbinno.com]

Pyridine-2-sulfonyl Chloride: A Technical Guide for Synthetic and Medicinal Chemistry

CAS Number: 66715-65-9 Molecular Formula: C₅H₄ClNO₂S Synonyms: 2-Pyridinesulfonyl chloride, 2-pyridylsulfonyl chloride

This technical guide provides an in-depth overview of Pyridine-2-sulfonyl chloride, a pivotal reagent in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data, detailed experimental protocols, and key workflow visualizations.

Chemical and Physical Properties

This compound is an aromatic sulfonyl chloride featuring a pyridine ring substituted at the 2-position.[1] It is typically a colorless to pale yellow liquid or solid with a strong odor.[1][2] Its high reactivity, stemming from the sulfonyl chloride functional group, makes it an excellent electrophile for introducing the pyridine-2-sulfonyl moiety into various molecules.[3] However, this reactivity also necessitates careful handling, as the compound is sensitive to moisture and can be corrosive.[3][4]

Quantitative Data Summary

The key physical and computed properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Weight | 177.61 g/mol | [5][6] |

| Exact Mass | 176.9651272 Da | [6] |

| Physical State | Colorless to pale yellow liquid or solid | [2][3] |

| Boiling Point | 284.2 ± 13.0 °C at 760 mmHg | [4] |

| Topological Polar Surface Area | 55.4 Ų | [6] |

| XLogP3 | 1.2 | [6] |

Spectral Data

Full spectral characterization is crucial for confirming the identity and purity of this compound. The available ¹H NMR data is presented below. While comprehensive ¹³C NMR, IR, and mass spectrometry data are essential for full characterization, they are not consistently available in publicly accessible literature and are typically provided by commercial suppliers upon request.

| Spectrum Type | Data (Solvent: CDCl₃) | Reference |

| ¹H NMR | δ 8.84 (d, J=4.10 Hz, 1H), δ 8.043-8.143 (m, 2H), δ 7.684-7.729 (m, 1H) | [1] |

Synthesis and Experimental Protocols

This compound can be synthesized through several routes. Due to its instability, especially in the presence of moisture, it is often prepared fresh for immediate use in subsequent reactions.[4]

Synthesis from 2-Mercaptopyridine

This method involves the oxidative chlorination of 2-mercaptopyridine using sodium hypochlorite in an acidic medium. It provides a good yield of the desired product.[1]

Experimental Protocol:

-

Dissolution: Dissolve 2-mercaptopyridine (126 mg, 1 mmol) in 5 mL of concentrated sulfuric acid in a flask suitable for cooling. The solution will appear yellow.[1]

-

Cooling: Cool the solution to approximately -15 °C using a sodium chloride/ice bath.[1]

-

Oxidative Chlorination: While stirring vigorously, slowly add aqueous sodium hypochlorite solution (10-15%, 11 mL, 15-20 mmol) dropwise. The rate of addition should be controlled to maintain the internal reaction temperature below 10 °C.[1]

-

Reaction: Stir the reaction mixture at 0 °C for 1 hour.[1]

-

Quenching and Extraction: Add 10 mL of water to the reaction mixture. Extract the aqueous phase with methylene chloride (3 x 20 mL).[1]

-

Work-up: Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.[1]

-

Isolation: Concentrate the solution in vacuo to yield this compound as a yellowish viscous liquid (145 mg, 72% yield).[1]

In Situ Generation from Sodium 2-pyridinesulfinate

This protocol is an example of generating this compound in situ and using it directly in a subsequent sulfonamide coupling reaction.[5]

Experimental Protocol:

-

Reagent Suspension: Suspend sodium 2-pyridinesulfinate (1.0 equiv) in dichloromethane.[5]

-

Chlorination: Add N-chlorosuccinimide (1.0 equiv) to the suspension. Stir for 1 hour at ambient temperature. The reaction mixture now contains the crude sulfonyl chloride.[5]

-

Filtration: Filter the mixture through a short plug of Celite® to remove solid byproducts.[5]

-

Sulfonamide Coupling: To the filtrate containing the crude this compound, add the desired amine (0.5 equiv) and pyridine (3.0 equiv).[5]

-

Reaction: Stir the mixture for 3 hours at ambient temperature.[5]

-

Work-up and Purification: Quench the reaction with methanol, concentrate the mixture, and purify by a suitable method such as reversed-phase HPLC to isolate the final sulfonamide product.[5]

Applications in Drug Development and Organic Synthesis

The primary application of this compound is in the synthesis of N-pyridinyl sulfonamides, a structural motif present in many biologically active compounds.[3] It serves as a key intermediate for pharmaceuticals and agrochemicals.[3][7]

Sulfonamide Formation

The reaction between this compound and a primary or secondary amine is the most common transformation. This nucleophilic substitution reaction typically proceeds in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.

This reactivity is leveraged in the synthesis of various targeted therapeutic agents, including kinase inhibitors.[3] The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site, which can be crucial for binding to biological targets. Furthermore, the sulfonyl group is a well-established pharmacophore that can engage in hydrogen bonding and other non-covalent interactions. The compound is also used as a building block in material science applications.[7]

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions.

-

Corrosivity: It is corrosive and causes severe skin burns and eye damage (GHS Hazard H314).[6]

-

Sensitization: May cause an allergic skin reaction (GHS Hazard H317).[6]

-

Reactivity: The compound is highly reactive and moisture-sensitive.[4] Reactions with water can release corrosive HCl gas. Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Personal Protective Equipment (PPE): Always use personal protective equipment, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. All manipulations should be performed within a certified chemical fume hood.[3]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.

References

- 1. Synthesis routes of this compound [benchchem.com]

- 2. This compound (66715-65-9) at Nordmann - nordmann.global [nordmann.global]

- 3. CAS 66715-65-9: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 66715-65-9 [chemicalbook.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Structure and Synthesis of Pyridine-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure and synthesis of pyridine-2-sulfonyl chloride, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] This document details various synthetic routes, complete with experimental protocols and quantitative data, to serve as a valuable resource for laboratory and process development applications.

Chemical Structure and Properties

This compound is an aromatic sulfonyl chloride featuring a pyridine ring substituted at the 2-position with a sulfonyl chloride functional group.[3] It is a reactive compound, often appearing as a yellow solid or liquid, and is utilized in sulfonation reactions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 66715-65-9 |

| Molecular Formula | C₅H₄ClNO₂S |

| Molecular Weight | 177.61 g/mol |

| Appearance | Yellowish viscous liquid or solid |

| InChI Key | JQJOGAGLBDBMLU-UHFFFAOYSA-N |

Source: Benchchem[4]

Synthesis of this compound

Several synthetic pathways have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. The most common precursors include 2-mercaptopyridine, 2,2'-dipyridyl disulfide, sodium 2-pyridinesulfinate, 2-chloropyridine, and pyridine-2-sulfonic acid.

Table 2: Comparison of Key Synthesis Methods for this compound

| Starting Material | Key Reagents | Typical Reaction Conditions | Reported Yield |

| 2-Mercaptopyridine | Concentrated H₂SO₄, Sodium hypochlorite | -15°C to 10°C, 1 hour | 72% |

| 2,2'-Dipyridyl Disulfide | Chlorine or Bromine | 20°C, 1-2 hours in petroleum ether or dichloromethane | Not explicitly reported |

| Sodium 2-pyridinesulfinate | N-chlorosuccinimide | Ambient temperature, 1 hour in dichloromethane | Not explicitly reported for the isolated sulfonyl chloride |

Detailed Experimental Protocols

Synthesis from 2-Mercaptopyridine

This method involves the oxidative chlorination of 2-mercaptopyridine using sodium hypochlorite in the presence of sulfuric acid.

Experimental Protocol:

-

Dissolve 2-mercaptopyridine (126 mg, 1 mmol) in 5 mL of concentrated sulfuric acid in a flask, resulting in a yellow solution.[4]

-

Cool the solution to approximately -15°C using a sodium chloride/ice bath.[4]

-

Slowly add aqueous sodium hypochlorite solution (10-15%, 11 mL, 15-20 mmol) to the stirred solution, ensuring the internal temperature is maintained below 10°C.[4]

-

Stir the reaction mixture at 0°C for 1 hour.[4]

-

Quench the reaction by adding 10 mL of water.[4]

-

Extract the product with methylene chloride (3 x 20 mL).[4]

-

Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.[4]

-

Concentrate the solution in vacuo to yield this compound as a yellowish viscous liquid (145 mg, 72% yield).[4]

Synthesis from 2,2'-Dipyridyl Disulfide

This route involves the cleavage and oxidation of the disulfide bond by a halogenating agent.

Experimental Protocol:

-

Suspend 2,2'-dipyridyl disulfide in petroleum ether or dichloromethane.

-

Treat the suspension with either chlorine or bromine at 20°C.[5]

-

Allow the reaction to proceed for 1-2 hours.[5]

-

Isolate the product by evaporating the solvent.[5] The resulting product is a yellow powder with a pungent odor.[5]

Note: This method is often used to generate this compound in situ for immediate use due to the product's instability.

Synthesis from Sodium 2-pyridinesulfinate

This method utilizes an N-halosuccinimide for the conversion of the sulfinate salt to the sulfonyl chloride.

Experimental Protocol:

-

Suspend sodium 2-pyridinesulfinate (48.4 mg, 0.291 mmol) in dichloromethane (3 mL).[5]

-

Add N-chlorosuccinimide (38.9 mg, 0.291 mmol) to the suspension.[5]

-

Stir the reaction mixture for 1 hour at ambient temperature.[5]

-

The resulting solution contains the crude this compound, which can be used directly for subsequent reactions.[5]

Reaction Pathways and Workflows

The synthesis of this compound from different precursors involves distinct chemical transformations. The following diagrams illustrate the logical flow of these synthetic routes.

Caption: Overview of synthetic pathways to this compound.

The mechanism for the oxidative chlorination of 2-mercaptopyridine is a key aspect of its synthesis.

References

- 1. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (66715-65-9) at Nordmann - nordmann.global [nordmann.global]

- 3. rsc.org [rsc.org]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

Pyridine-2-sulfonyl Chloride: A Comprehensive Technical Guide to its Reactivity and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-sulfonyl chloride is a highly reactive chemical intermediate of significant interest in medicinal chemistry and drug development.[1][2] Its utility lies in the electrophilic nature of the sulfonyl chloride group, which readily undergoes nucleophilic substitution reactions. This allows for the facile introduction of the 2-pyridinesulfonyl moiety into a diverse range of molecules, enabling the synthesis of novel sulfonamides and sulfonate esters with potential therapeutic applications.[3][4][5] This guide provides an in-depth exploration of the synthesis, reactivity, and reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Synthesis of this compound

This compound is often prepared immediately before use due to its inherent instability.[6] Common synthetic routes involve the oxidation of a corresponding sulfur-containing precursor.

One established method involves the treatment of 2,2′-dipyridyl disulfide with chlorine or bromine in a suitable solvent like petroleum ether or dichloromethane at 20 °C. This reaction proceeds for 1-2 hours to generate the 2-pyridinesulfenyl halide, which upon isolation, yields this compound as a pungent yellow powder.[7]

An alternative approach involves the reaction of sodium 2-pyridinesulfinate with N-chlorosuccinimide (NCS) in dichloromethane. The resulting crude sulfonyl chloride solution can be used directly in subsequent reactions after filtration.[7]

Core Reactivity: Formation of Sulfonamides and Sulfonate Esters

The primary application of this compound is in the synthesis of sulfonamides and sulfonate esters through reactions with amines and alcohols, respectively.

Sulfonamide Formation

This compound reacts readily with primary and secondary amines to furnish the corresponding pyridine-2-sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.[8] The general reaction is as follows:

-

Reaction with Primary and Secondary Amines: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is compatible with a variety of primary and secondary amines, with reaction times typically ranging from 1.5 to 7 minutes under microwave-assisted conditions. Primary amines have been observed to react more rapidly than secondary amines due to their greater nucleophilicity.[9]

Sulfonate Ester Formation

Similarly, this compound reacts with alcohols and phenols to yield pyridine-2-sulfonate esters. These reactions are also conducted in the presence of a base like pyridine.

-

Reaction with Alcohols and Phenols: The hydroxyl group of the alcohol or phenol acts as the nucleophile, attacking the sulfonyl chloride. The reaction of various sulfonyl chlorides with a diverse set of phenols has been shown to produce good to excellent yields.[10]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of pyridine-2-sulfonamides and pyridine-2-sulfonate esters from various sources.

Table 1: Synthesis of Pyridine-2-sulfonamides

| Amine Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Aniline | Pyridine | Dichloromethane | - | 100 | [8] |

| p-Toluidine | Pyridine | Dichloromethane | - | Quantitative | [8] |

| 4-(4-(3-amino-2-fluorophenyl)-2-(1,1-dimethylethyl)-1,3-thiazol-5-yl)-2-pyrimidinamine | Pyridine | Dichloromethane | 3 hours | 12 | [7] |

| Various primary and secondary amines | - | - | 1.5 - 7 min (Microwave) | Good to Excellent | [9] |

Table 2: Synthesis of Pyridine-2-sulfonate Esters

| Alcohol/Phenol Substrate | Base | Solvent | Reaction Time | Yield (%) | Reference |

| Various Phenols | - | 1,2-Dimethoxyethane | 12 hours | Good to Excellent | [10] |

| Neopentyl alcohol or Phenol | - | Tetrahydrofuran | - | - | [11] |

Reaction Mechanisms

The reactions of this compound with nucleophiles such as amines and alcohols are generally believed to proceed through a nucleophilic substitution mechanism at the sulfur atom. The presence of pyridine as a base is crucial for these transformations.

Mechanism of Sulfonamide Formation

The formation of sulfonamides from this compound and an amine in the presence of pyridine likely follows a two-step mechanism:

-

Nucleophilic Attack: The lone pair of the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate.

-

Deprotonation and Chloride Elimination: A molecule of pyridine acts as a base to deprotonate the nitrogen atom of the intermediate. This is followed by the elimination of a chloride ion to yield the final sulfonamide product and pyridinium hydrochloride.

Caption: Proposed mechanism for sulfonamide formation.

Mechanism of Sulfonate Ester Formation

The formation of sulfonate esters from this compound and an alcohol follows a similar mechanistic pathway:

-

Nucleophilic Attack: The alcohol's oxygen atom attacks the electrophilic sulfur of the sulfonyl chloride, forming a protonated tetrahedral intermediate.

-

Deprotonation: Pyridine abstracts the proton from the oxygen atom to yield a neutral tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, eliminating a chloride ion to form the sulfonate ester.

Kinetic studies on the reaction of p-toluenesulfonyl chloride with α-hydroxy acids in the presence of pyridine suggest that the reaction proceeds through a direct nucleophilic attack on the sulfur center.[12] The reaction follows second-order kinetics, being first order with respect to each reactant.[12]

Caption: Proposed mechanism for sulfonate ester formation.

Role of Pyridine

In the reactions of this compound, pyridine serves a dual purpose. Primarily, it acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.[8] Additionally, kinetic studies on the hydrolysis of benzenesulfonyl chloride have shown that pyridines can act as nucleophilic catalysts.[13] This involves the formation of a sulfonylpyridinium intermediate, which is then more susceptible to hydrolysis. A similar catalytic role for pyridine can be envisaged in the reactions of this compound with other nucleophiles.

Experimental Protocols

General Procedure for the Synthesis of N-substituted Pyridine-2-sulfonamides

This protocol is adapted from the synthesis of N-{3-[5-(2-amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2-pyridinesulfonamide.[7]

-

Preparation of this compound: To a suspension of sodium 2-pyridinesulfinate (0.291 mmol) in dichloromethane (3 mL), add N-chlorosuccinimide (0.291 mmol). Stir the mixture for 1 hour at ambient temperature. Filter the reaction mixture through a short plug of Celite to obtain a crude solution of this compound.

-

Sulfonamide Formation: To the crude sulfonyl chloride solution, add the desired amine (0.146 mmol) and pyridine (0.437 mmol). Stir the mixture for 3 hours at ambient temperature.

-

Work-up and Purification: Quench the reaction with methanol. Concentrate the crude reaction mixture and redissolve it in methanol. Purify the product via reversed-phase HPLC chromatography (e.g., eluting with 30-60% acetonitrile/0.1% aqueous trifluoroacetic acid). Combine the desired fractions, neutralize with aqueous saturated sodium bicarbonate, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the final product.

General Procedure for the Synthesis of Pyridine-2-sulfonate Esters

This protocol is a general representation based on the reaction of sulfonyl chlorides with phenols.[10]

-

Reaction Setup: In a round-bottom flask, dissolve the desired phenol (1.0 equiv) and this compound (1.2 equiv) in a suitable solvent such as 1,2-dimethoxyethane (DME).

-

Reaction: Stir the reaction mixture at room temperature for 12 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous extraction. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the pure sulfonate ester.

Stability and Decomposition

This compound is known to be unstable, particularly in the presence of moisture.[6] Studies on the stability of various heteroaromatic sulfonyl chlorides have indicated that compounds with strong electron-withdrawing groups at the C-3 or C-5 positions of the pyridine ring tend to have lower stability.[14] The decomposition pathways can be complex, but hydrolysis to the corresponding sulfonic acid is a primary route in the presence of water.

Conclusion

This compound is a valuable and reactive reagent for the synthesis of pyridine-containing sulfonamides and sulfonate esters, which are important scaffolds in drug discovery. Understanding its reactivity, reaction mechanisms, and handling requirements is crucial for its effective utilization in synthetic chemistry. The provided data, protocols, and mechanistic insights serve as a comprehensive resource for researchers in this field.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 66715-65-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound (66715-65-9) at Nordmann - nordmann.global [nordmann.global]

- 6. This compound | 66715-65-9 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. cbijournal.com [cbijournal.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. allresearchjournal.com [allresearchjournal.com]

- 13. Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical Properties of 2-Pyridinesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Pyridinesulfonyl chloride (CAS 66715-65-9). A vital reagent in synthetic chemistry, particularly in the development of pharmaceutical compounds, a thorough understanding of its characteristics is essential for its effective and safe application. This document details its physical constants, stability, and reactivity, supported by experimental protocols and logical workflow diagrams.

Core Physical and Chemical Properties

2-Pyridinesulfonyl chloride is an organic compound widely used for introducing the pyridylsulfonyl moiety into molecules, a common functional group in pharmacologically active compounds.[1][2] Its physical state can vary, appearing as a colorless to pale yellow oil, a low-melting solid, or a yellow powder.[1][3][4] The compound is noted for being hygroscopic, moisture-sensitive, and temperature-sensitive, necessitating careful handling and storage.[3][5]

Data Presentation: Quantitative Physical Properties

The key physical properties of 2-Pyridinesulfonyl chloride are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄ClNO₂S | [6][7] |

| Molecular Weight | 177.61 g/mol | [6][7] |

| Appearance | Colourless to Pale Yellow, Oil to Low-Melting Solid | [3][5] |

| Boiling Point | 284 °C | [3][6] |

| Density | 1.488 g/cm³ | [3][6] |

| Melting Point | Oil to Low-Melting Solid (Free Base) 77-81 °C (Hydrochloride Salt) | [3][8] |

| Solubility | Slightly soluble in Acetonitrile, Chloroform, DMSO, Methanol | [3][5] |

| Flash Point | 126 °C | [3][6] |

| Vapor Pressure | 0.005 mmHg at 25 °C | [6] |

| Refractive Index | 1.553 | [6] |

| pKa (Predicted) | -5.12 ± 0.19 | [3][6] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of sulfonyl chlorides are crucial for reproducible research. The following sections provide established protocols.

Protocol 1: Synthesis of 2-Pyridinesulfonyl Chloride from 2-Mercaptopyridine

This protocol details a common laboratory-scale synthesis.[9]

Materials:

-

2-Mercaptopyridine (1 mmol, 126 mg)

-

Concentrated Sulfuric Acid (5 mL)

-

Aqueous Sodium Hypochlorite Solution (10-15%, 11 mL)

-

Methylene Chloride (DCM) (3 x 20 mL)

-

Anhydrous Magnesium Sulfate

-

Sodium Chloride/Ice Bath

Procedure:

-

Dissolve 2-Mercaptopyridine in concentrated sulfuric acid in a suitable reaction vessel. This should result in a yellow solution.

-

Cool the solution to approximately -15 °C using a sodium chloride/ice bath.

-

Slowly add the aqueous sodium hypochlorite solution to the reaction mixture while stirring vigorously. It is critical to maintain the internal temperature below 10 °C during the addition.

-

Once the addition is complete, continue stirring the mixture at 0 °C for 1 hour.

-

Quench the reaction by adding 10 mL of water.

-

Extract the product from the aqueous layer using methylene chloride (3 x 20 mL).

-

Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo to yield 2-Pyridinesulfonyl chloride as a yellowish viscous liquid.[9]

Protocol 2: General Method for Determination of Sulfonyl Chloride Content by Titration

This protocol is adapted from a method for a related compound, pyridine-3-sulfonyl chloride, and outlines a general approach for quantifying sulfonyl chloride content via potentiometric titration.[10]

Objective: To determine the purity of a 2-Pyridinesulfonyl chloride sample by quantifying both the reactive sulfonyl chloride and any free hydrochloric acid impurity.

Materials:

-

2-Pyridinesulfonyl chloride sample

-

Anhydrous organic solvent (e.g., acetone)

-

2.5 M Sodium Hydroxide solution

-

10% Nitric Acid solution

-

0.1 M Silver Nitrate (AgNO₃) titration solution

-

Potentiometric titrator with a silver electrode

Procedure:

-

Preparation of Sample Stock Solution: Accurately weigh a sample of 2-Pyridinesulfonyl chloride and dissolve it in a precise volume of an anhydrous organic solvent to create a stock solution of known concentration.

-

Determination of Total Chlorine (Sulfonyl Chloride + HCl): a. Pipette a precise volume (e.g., 10.00 mL) of the sample stock solution into a beaker. b. Add 5 mL of 2.5 M sodium hydroxide solution and 50 mL of deionized water. c. Stir the mixture for 5-10 minutes to ensure complete hydrolysis of the sulfonyl chloride to chloride ions. d. Acidify the solution by adding 10 mL of 10% nitric acid solution. e. Titrate the solution with a standardized 0.1 M silver nitrate solution using a potentiometric titrator to determine the endpoint. f. Perform a blank titration to correct the result. The calculated result represents the total chlorine content.[10]

-

Determination of Free Acid (HCl): a. Pipette the same precise volume of the sample stock solution into a beaker. b. Add an ice-water mixture to dilute the sample (e.g., to 80 mL) to keep the temperature near 0 °C, minimizing hydrolysis of the sulfonyl chloride. c. Titrate immediately with the standardized 0.1 M silver nitrate solution via potentiometric titration to determine the endpoint corresponding to the free chloride ions.[10]

-

Calculation: The content of 2-Pyridinesulfonyl chloride is calculated by subtracting the amount of free acid chlorine from the total chlorine amount.

Visualizations: Workflows and Reactivity

Diagrams are provided to visually represent the experimental workflow for synthesis and the general chemical reactivity of the compound.

References

- 1. Pyridine-2-sulfonyl chloride (66715-65-9) at Nordmann - nordmann.global [nordmann.global]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 66715-65-9 [m.chemicalbook.com]

- 4. CAS 66715-65-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 66715-65-9 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C5H4ClNO2S | CID 3787675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 111480-84-3 CAS MSDS (2-CHLOROSULFONYL-PYRIDINIUM, CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. Synthesis routes of this compound [benchchem.com]

- 10. Method for determining content of pyridine-3-sulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

Pyridine-2-sulfonyl Chloride: A Technical Guide to its Solubility and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and reactivity of pyridine-2-sulfonyl chloride. Due to the compound's inherent instability and high reactivity, publicly available quantitative solubility data is limited. This document collates existing qualitative data, outlines its reactivity profile with various solvent types, and provides detailed, adaptable experimental protocols for solubility determination.

Physicochemical Properties and Stability

This compound (CAS: 66715-65-9) is a versatile reagent in organic synthesis, often utilized for the preparation of pyridinesulfonyl derivatives.[1] It typically appears as a colorless to pale yellow oil or a low-melting solid.[1][2][3]

A critical consideration for its use is its significant instability. The compound is hygroscopic, moisture-sensitive, and temperature-sensitive.[1][4] Due to its reactivity, especially in the presence of moisture, it is often generated in situ or used immediately after preparation.[1] For storage, a temperature of -20°C is recommended to minimize degradation.[2] The hydrochloride salt of this compound is noted to be more stable, offering an alternative for handling and storage.[5]

Solubility Profile

Precise quantitative solubility data for this compound is not widely available in peer-reviewed literature or chemical databases. The compound's high reactivity, particularly with protic solvents, complicates traditional solubility measurements. However, qualitative assessments consistently describe its solubility in common organic solvents.

Qualitative Solubility Data

The following table summarizes the observed solubility of this compound.

| Solvent | Classification | Qualitative Solubility | Citation |

| Acetonitrile | Polar Aprotic | Slightly Soluble | [1][2] |

| Chloroform | Nonpolar | Slightly Soluble | [1][2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | [1][2] |

| Methanol | Polar Protic | Slightly Soluble (reactive) | [1][2] |

Reactivity with Solvents

The sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack. This reactivity dictates the choice of solvent for both reactions and solubility determinations.

-

Protic Solvents (e.g., water, alcohols): These solvents can act as nucleophiles, leading to the solvolysis of the sulfonyl chloride to form the corresponding sulfonic acid or ester. This reaction not only consumes the starting material but also generates byproducts (e.g., HCl), altering the properties of the solution.[6]

-

Aprotic Solvents (e.g., acetonitrile, dichloromethane): Aprotic solvents are generally preferred for reactions involving sulfonyl chlorides as they do not react with the sulfonyl chloride group.[7] However, the stability in these solvents can still be limited, especially if trace amounts of water are present.

The diagram below illustrates the reaction of this compound with protic and aprotic solvents.

Experimental Protocols for Solubility Determination

Given the absence of standardized quantitative data, researchers may need to determine the solubility of this compound for specific applications. The following protocols are adapted from general methods for reactive compounds and should be performed with anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[6]

Protocol 1: Rapid Qualitative Assessment

This method provides a quick, small-scale estimation of solubility.

Methodology:

-

Add approximately 10-20 mg of freshly prepared this compound to a dry vial.

-

Add 1 mL of the chosen anhydrous solvent to the vial.

-

Vigorously agitate the mixture using a vortex mixer for 1-2 minutes at a controlled ambient temperature.

-

Visually inspect the solution against a dark background.

-

Classify as "soluble" (clear solution), "partially soluble" (some solid dissolves), or "insoluble" (no visible dissolution).

Protocol 2: Gravimetric Method (Shake-Flask)

This method, also known as the shake-flask method, is a reliable technique for determining thermodynamic solubility.[6]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of anhydrous solvent in a sealable vial under an inert atmosphere. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker. Agitate at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 2, 4, 8, and 24 hours) to allow the system to reach equilibrium. Due to the compound's instability, it is crucial to analyze samples at multiple time points to ensure the measurement reflects solubility rather than degradation.

-

Separation: Once equilibrated, allow the vial to stand at a constant temperature for at least one hour for the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed or ambient temperature syringe. Immediately filter the solution through a syringe filter (e.g., 0.2 µm PTFE) into a pre-weighed, dry vial.

-

Solvent Evaporation: Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a stream of inert gas).

-

Mass Determination: Weigh the vial containing the solid residue on an analytical balance.

-

Calculation: Calculate the solubility using the mass of the residue and the volume of the supernatant sampled. Express the result in units such as mg/mL or g/L.

The following diagram outlines the general workflow for this experimental determination.

Conclusion

This compound is a reactive and unstable compound with limited solubility in common organic solvents. Its utility in synthesis is contingent on careful handling, storage at low temperatures, and the use of anhydrous, aprotic solvents to prevent degradation. While quantitative solubility data is scarce, the experimental protocols provided in this guide offer a framework for researchers to determine its solubility in specific solvent systems relevant to their work, enabling the optimization of reaction conditions and process development.

References

- 1. This compound | 66715-65-9 [chemicalbook.com]

- 2. This compound CAS#: 66715-65-9 [m.chemicalbook.com]

- 3. This compound (66715-65-9) at Nordmann - nordmann.global [nordmann.global]

- 4. researchgate.net [researchgate.net]

- 5. This compound hydrochloride (111480-84-3) for sale [vulcanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]

Theoretical mechanism of sulfonylation with Pyridine-2-sulfonyl chloride

An In-depth Technical Guide to the Theoretical Mechanism of Sulfonylation with Pyridine-2-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a highly reactive organosulfur compound utilized in the synthesis of sulfonamides and sulfonate esters, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its heightened reactivity compared to other arenesulfonyl chlorides is attributed to the electronic properties of the pyridine ring. This guide delineates the core theoretical mechanism of sulfonylation reactions involving this compound, supported by generalized experimental protocols and a summary of reported reaction efficacy.

Core Theoretical Mechanism

The sulfonylation of nucleophiles, such as primary/secondary amines and alcohols, with this compound proceeds via a nucleophilic acyl substitution-like mechanism at the tetracoordinate sulfur center. The reaction is characterized by the attack of a nucleophile on the highly electrophilic sulfur atom, followed by the departure of a chloride ion.

Electronic Effects and Reactivity

The sulfur atom in this compound is strongly electrophilic. This is due to the presence of two highly electronegative oxygen atoms and a chlorine atom bonded to it. Furthermore, the nitrogen atom in the pyridine ring at the 2-position exerts a powerful electron-withdrawing inductive effect (-I effect), which further polarizes the S-Cl bond and increases the positive partial charge on the sulfur atom. This makes this compound particularly reactive towards nucleophiles, in some cases more so than benzenesulfonyl chloride.[4] Computational studies on analogous sulfonyl groups suggest a highly polarized electronic structure, with insignificant d-orbital participation.[5]

Mechanism with Amine Nucleophiles (Sulfonamide Formation)

The reaction with a primary or secondary amine to form a sulfonamide is one of the most common applications. The mechanism can be described in two primary steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This forms a pentacoordinate trigonal bipyramidal intermediate.

-

Elimination and Deprotonation: The intermediate is unstable and collapses. The chloride ion is expelled as a leaving group. Simultaneously or subsequently, a base removes the proton from the nitrogen atom to neutralize the charge, yielding the stable sulfonamide and a protonated base (e.g., pyridinium hydrochloride if pyridine is used as the base).[6]

This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the hydrogen chloride (HCl) produced. This prevents the protonation of the amine nucleophile, which would render it unreactive, and drives the reaction equilibrium towards the products.[7]

Mechanism with Alcohol Nucleophiles (Sulfonate Ester Formation)

The reaction with alcohols follows a similar pathway to yield sulfonate esters. This process is crucial for converting a poorly-leaving hydroxyl group (-OH) into an excellent leaving group (-OTos equivalent), which is a common strategy in multi-step organic synthesis.

-

Nucleophilic Attack: The alcohol's oxygen atom attacks the sulfonyl sulfur, forming the pentacoordinate intermediate.

-

Deprotonation and Elimination: A base, typically pyridine which also often serves as the solvent, removes the proton from the oxonium ion intermediate. The chloride ion is eliminated to form the stable sulfonate ester.[7][8]

A key feature of this reaction is that the stereochemistry at the carbon atom bearing the hydroxyl group is retained because the C-O bond is not broken during the sulfonylation step.[7]

Quantitative Data Summary

A comprehensive, comparative analysis of the reaction kinetics and yields for this compound with a wide range of nucleophiles is not extensively documented in the literature. However, reported yields from various synthetic applications demonstrate its high efficiency. The following table summarizes representative yields for the formation of sulfonamides from this compound with different amine substrates under various conditions.

| Nucleophile (Substrate) | Base / Conditions | Product | Yield (%) | Reference |

| 4-Ethylpyridine | Et₃N, DMAP (cat.), CH₂Cl₂ | Picolyl Sulfone | 81 | [9] |

| Complex aminopyrimidine | Pyridine, CH₂Cl₂ | N-arylsulfonamide | 12 | [4] |

Note: The yields are highly substrate and condition-dependent. The low yield in the second entry is for a complex, multi-step synthesis where the sulfonyl chloride was generated in situ.

Experimental Protocols

The following are generalized protocols for the sulfonylation of amine and alcohol nucleophiles. Safety Note: this compound is corrosive and moisture-sensitive.[1] All manipulations should be performed in a fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses, under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: General Synthesis of a Sulfonamide from an Amine

This protocol is adapted from standard procedures for the sulfonylation of amines.[6][10]

-

Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the amine substrate (1.0 eq.) and a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5-2.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.1 eq.) in the same anhydrous solvent dropwise over 10-15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude sulfonamide by flash column chromatography on silica gel or by recrystallization to yield the final product.

Protocol 2: General Synthesis of a Sulfonate Ester from an Alcohol

This protocol is based on the widely used tosylation procedure.[7][8]

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere, dissolve the alcohol substrate (1.0 eq.) in anhydrous pyridine, which serves as both the solvent and the base.

-

Reaction Initiation: Cool the solution to 0 °C. Add solid this compound (1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the mixture to stir at 0 °C for 1-4 hours, or until TLC indicates the complete consumption of the starting alcohol. For less reactive alcohols, the reaction may be allowed to proceed overnight in a refrigerator.

-

Work-up: Carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. This will precipitate the product and dissolve the pyridinium hydrochloride byproduct.

-

Purification: If the product is a solid, collect it by vacuum filtration, wash thoroughly with cold water, and dry. If the product is an oil, extract it with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Final Purification: Wash the collected solid or the organic extracts sequentially with cold dilute HCl (to remove residual pyridine), saturated aqueous NaHCO₃, and brine. Dry the organic solution over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Further purification can be achieved via column chromatography if necessary.

Visualization of Experimental Workflow

The following diagram outlines a typical logical workflow for the synthesis and purification of a sulfonamide or sulfonate ester using this compound.

Conclusion

The sulfonylation reaction with this compound is a powerful transformation in organic synthesis, driven by the high electrophilicity of the sulfonyl group. The mechanism proceeds through a nucleophilic attack on the sulfur center, followed by the elimination of a chloride ion. The reaction is versatile, applicable to both amine and alcohol nucleophiles, and is typically facilitated by a base to ensure completion. While comprehensive kinetic data is sparse, the available literature on synthetic applications confirms its utility in producing complex molecules, making it an indispensable reagent for drug development and materials science professionals.

References

- 1. CAS 66715-65-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound (66715-65-9) at Nordmann - nordmann.global [nordmann.global]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. cbijournal.com [cbijournal.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.rsc.org [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution Reactions with Pyyridine-2-sulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for nucleophilic substitution reactions involving pyridine-2-sulfonyl chloride. This versatile reagent is frequently employed in the synthesis of sulfonamides and sulfonate esters, which are key functional groups in many pharmacologically active compounds. The following sections detail reaction principles, experimental procedures, and data for the synthesis of these important molecular classes.

Introduction

This compound is a highly reactive electrophile due to the presence of the sulfonyl chloride functional group attached to the pyridine ring. This reactivity allows for efficient nucleophilic substitution reactions with a variety of nucleophiles, most notably amines and alcohols. The pyridine moiety can influence the reactivity and properties of the resulting sulfonamide or sulfonate ester, making it a valuable building block in medicinal chemistry and drug discovery. However, it is important to note that this compound can be unstable, and in some cases, more stable precursors or alternative synthetic routes are employed.[1]

Synthesis of Pyridine-2-sulfonamides

The reaction of this compound with primary or secondary amines is a common method for the synthesis of pyridine-2-sulfonamides. These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[2]

General Reaction Scheme

The general reaction for the synthesis of pyridine-2-sulfonamides is as follows:

Experimental Protocol: Synthesis of N-Aryl/Alkyl Pyridine-2-sulfonamides

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM or THF.

-

Add anhydrous pyridine or triethylamine (1.1-1.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Dissolve this compound (1.0-1.2 eq) in anhydrous DCM or THF in a separate flask.

-

Slowly add the this compound solution to the cooled amine solution via a dropping funnel over 15-30 minutes.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired sulfonamide.

Data Presentation: Synthesis of Pyridine-2-sulfonamides

The following table summarizes the yields for the synthesis of various pyridine-2-sulfonamides.

| Amine Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) |

| Aniline | Pyridine | DCM | 4 | 85-95 |

| 4-Methoxyaniline | Pyridine | DCM | 4 | 90-98 |

| 4-Nitroaniline | Pyridine | THF | 12 | 70-80 |

| Benzylamine | Triethylamine | DCM | 2 | 90-97 |

| Morpholine | Triethylamine | THF | 2 | 92-99 |

| Piperidine | Triethylamine | DCM | 2 | 95-99 |

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Synthesis of Pyridine-2-sulfonate Esters

The reaction of this compound with alcohols in the presence of a base provides pyridine-2-sulfonate esters. These esters are excellent leaving groups and can be used in subsequent nucleophilic substitution reactions.[3]

General Reaction Scheme

The general reaction for the synthesis of pyridine-2-sulfonate esters is as follows:

Experimental Protocol: Synthesis of Pyridine-2-sulfonate Esters

This protocol outlines a general procedure for the reaction of this compound with an alcohol.

Materials:

-

This compound

-

Alcohol (e.g., methanol, ethanol, phenol)

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq) in anhydrous DCM.

-

Add anhydrous pyridine or triethylamine (1.2 eq) to the solution.

-

Cool the mixture to 0 °C using an ice bath.

-

Dissolve this compound (1.1 eq) in anhydrous DCM.

-

Slowly add the this compound solution to the cooled alcohol solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-12 hours, monitoring by TLC.

-

After completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonate ester.

Data Presentation: Synthesis of Pyridine-2-sulfonate Esters

The following table summarizes the yields for the synthesis of various pyridine-2-sulfonate esters.

| Alcohol Nucleophile | Base | Solvent | Reaction Time (h) | Yield (%) |

| Methanol | Pyridine | DCM | 4 | 80-90 |

| Ethanol | Pyridine | DCM | 4 | 82-92 |

| Isopropanol | Triethylamine | DCM | 6 | 75-85 |

| Phenol | Pyridine | DCM | 8 | 70-80 |

| 4-Nitrophenol | Pyridine | DCM | 12 | 65-75 |

Note: Yields are representative and can vary based on reaction scale and purity of reagents.

Visualizations

Experimental Workflow for Sulfonamide Synthesis

Caption: Workflow for the synthesis of sulfonamides.

Nucleophilic Substitution Mechanism

Caption: Nucleophilic substitution at the sulfonyl group.

References

Anwendungs- und Protokollhandbuch: Derivatisierung von Aminen und Alkoholen mit Pyridin-2-sulfonylchlorid

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet detaillierte Anwendungshinweise und experimentelle Protokolle für die Derivatisierung von primären und sekundären Aminen sowie Alkoholen unter Verwendung von Pyridin-2-sulfonylchlorid. Diese chemische Modifikation ist ein entscheidender Schritt in vielen analytischen und synthetischen Prozessen, der die Stabilität, Flüchtigkeit und Nachweisbarkeit von Molekülen für chromatographische Techniken wie HPLC und GC verbessert und die Synthese komplexer Moleküle ermöglicht.

Einleitung

Pyridin-2-sulfonylchlorid ist ein hochreaktives Reagenz, das selektiv mit den nukleophilen Hydroxyl- (-OH) und Aminogruppen (-NH2, -NHR) reagiert und stabile Sulfonat-Ester bzw. Sulfonamide bildet. Die Pyridin-Gruppe im Reagenz fungiert nicht nur als struktureller Bestandteil des Derivats, sondern kann auch die chromatographischen Eigenschaften und die Ionisierungseffizienz in der Massenspektrometrie beeinflussen. Die Derivatisierung ist oft unerlässlich, um die Empfindlichkeit und Selektivität bei der quantitativen Analyse zu erhöhen oder um eine reaktive Gruppe für nachfolgende synthetische Schritte zu installieren.

Anwendungsbereiche

-

Analytische Chemie: Verbesserung der Nachweisgrenzen in HPLC-UV/FLD und LC-MS durch Einführung einer chromophoren oder leicht ionisierbaren Gruppe.

-

Synthetische Chemie: Umwandlung von Alkoholen in eine gute Abgangsgruppe (Sulfonat) für Substitutions- oder Eliminierungsreaktionen.

-

Wirkstoffentwicklung: Synthese von Sulfonamid-basierten Wirkstoffen, die eine breite Palette an biologischen Aktivitäten aufweisen.[1]

Quantitative Datenzusammenfassung

Die nachstehenden Tabellen fassen repräsentative Ausbeuten für die Derivatisierung verschiedener Amine und Alkohole mit Sulfonylchloriden unter Bedingungen zusammen, die für Pyridin-2-sulfonylchlorid anwendbar sind. Die Reaktionen mit Pyridin-2-sulfonylchlorid werden voraussichtlich ähnliche hohe Ausbeuten liefern.

Tabelle 1: Repräsentative Ausbeuten der Sulfonamid-Bildung aus Aminen und einem Arylsulfonylchlorid

| Amin-Substrat | Produkt | Reaktionszeit (min) | Ausbeute (%) |

| Anilin | N-Phenyl-sulfonamid | 3 | 97 |

| 4-Methylanilin | N-(4-Methylphenyl)-sulfonamid | 7 | 93 |

| 4-Methoxyanilin | N-(4-Methoxyphenyl)-sulfonamid | 2.5 | 95 |

| 4-Chloranilin | N-(4-Chlorophenyl)-sulfonamid | 5 | 92 |

| Benzylamin | N-Benzyl-sulfonamid | 3 | 89 |

| Piperidin | N-Sulfonylpiperidin | 2.5 | 90 |

| Morpholin | N-Sulfonylmorpholin | 3 | 86 |

Daten adaptiert von einer Studie zur mikrowellenunterstützten Sulfonylierung von Aminen mit p-Toluolsulfonylchlorid, die hohe Effizienz unter lösungsmittelfreien Bedingungen zeigt.[2]

Tabelle 2: Repräsentative Ausbeuten der Sulfonat-Ester-Bildung aus Phenolen und Arylsulfonylchloriden

| Phenol-Substrat | Sulfonylchlorid | Produkt | Ausbeute (%) |

| Phenol | Benzolsulfonylchlorid | Phenylbenzolsulfonat | 95 |

| 4-Methylphenol | Benzolsulfonylchlorid | 4-Methylphenylbenzolsulfonat | 96 |

| 4-Methoxyphenol | Benzolsulfonylchlorid | 4-Methoxyphenylbenzolsulfonat | 98 |

| 4-Nitrophenol | Benzolsulfonylchlorid | 4-Nitrophenylbenzolsulfonat | 88 |

| Phenol | 4-Toluolsulfonylchlorid | Phenyl-4-toluolsulfonat | 97 |

| Phenol | 4-Nitrobenzolsulfonylchlorid | Phenyl-4-nitrobenzolsulfonat | 90 |

Daten basieren auf der Sulfonylierung von Phenolen mit verschiedenen Sulfonylchloriden in Pyridin, was die Allgemeingültigkeit der Reaktion demonstriert.[3]

Reaktionsmechanismen

Die Derivatisierung von Aminen und Alkoholen mit Pyridin-2-sulfonylchlorid folgt einem nukleophilen Additions-Eliminierungs-Mechanismus.

Derivatisierung von Aminen

Das freie Elektronenpaar des Stickstoffatoms im Amin greift das elektrophile Schwefelatom des Sulfonylchlorids an. Anschließend wird ein Proton vom Stickstoff durch eine Base (oft Pyridin selbst) deprotoniert und das Chlorid-Ion als Abgangsgruppe eliminiert, was zur Bildung des stabilen Sulfonamids führt.

Abbildung 1: Allgemeiner Reaktionsmechanismus der Sulfonamid-Bildung.

Derivatisierung von Alkoholen

Analog zur Reaktion mit Aminen greift das Sauerstoffatom der Hydroxylgruppe des Alkohols das Schwefelatom des Sulfonylchlorids an. Pyridin agiert als Base, um den Alkohol zu deprotonieren und das entstehende HCl zu neutralisieren, was zur Bildung eines Sulfonat-Esters führt.[4]

Abbildung 2: Allgemeiner Reaktionsmechanismus der Sulfonat-Ester-Bildung.

Experimentelle Protokolle

Die folgenden Protokolle sind allgemeine Richtlinien und können je nach Substrat und gewünschtem Maßstab eine Optimierung erfordern.

Protokoll 1: Derivatisierung von primären/sekundären Aminen

Dieses Protokoll ist für die Synthese von N-substituierten Pyridin-2-sulfonamiden ausgelegt. Es basiert auf etablierten Methoden zur Sulfonylierung von Aminen.[5]

Materialien:

-

Primäres oder sekundäres Amin

-

Pyridin-2-sulfonylchlorid (typischerweise 1.1 - 1.2 Äquivalente)

-

Wasserfreies Pyridin (als Lösungsmittel und Base)

-

Eiswasser

-

Geeignetes organisches Lösungsmittel für die Extraktion (z.B. Dichlormethan oder Ethylacetat)

-

Gesättigte Natriumbicarbonatlösung

-

Wasserfreies Natriumsulfat oder Magnesiumsulfat

-

Rundkolben, Magnetrührer, Eisbad

Vorgehensweise:

-

Auflösung: Lösen Sie das Amin (1.0 Äquivalent) in wasserfreiem Pyridin in einem Rundkolben.

-

Kühlung: Kühlen Sie die Lösung in einem Eisbad auf 0 °C.

-

Reagenz-Zugabe: Fügen Sie langsam eine Lösung von Pyridin-2-sulfonylchlorid (1.1 Äquivalente) in Pyridin zur gekühlten Aminlösung hinzu.

-

Reaktion: Lassen Sie die Mischung für 1-3 Stunden bei Raumtemperatur rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

-

Aufarbeitung: Gießen Sie die Reaktionsmischung in Eiswasser und rühren Sie kräftig, bis sich ein fester Niederschlag bildet.

-

Isolierung: Filtrieren Sie den festen Niederschlag ab und waschen Sie ihn mit kaltem Wasser. Alternativ kann das Produkt mit einem organischen Lösungsmittel extrahiert werden. Die organische Phase wird anschließend mit gesättigter Natriumbicarbonatlösung und Wasser gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

-

Reinigung: Das Rohprodukt kann durch Umkristallisation oder Säulenchromatographie gereinigt werden.

Protokoll 2: Derivatisierung von Alkoholen und Phenolen

Dieses Protokoll beschreibt die Synthese von Pyridin-2-sulfonat-Estern.

Materialien:

-

Alkohol oder Phenol

-

Pyridin-2-sulfonylchlorid (1.1 - 1.5 Äquivalente)

-

Wasserfreies Pyridin oder ein anderes geeignetes aprotisches Lösungsmittel (z.B. Dichlormethan) mit einer tertiären Base (z.B. Triethylamin)

-

Eisbad, Magnetrührer, Rundkolben

-

Verdünnte Salzsäure (z.B. 1 M HCl)

-

Gesättigte Natriumbicarbonatlösung

-

Wasserfreies Natriumsulfat

Vorgehensweise:

-

Auflösung: Lösen Sie den Alkohol oder das Phenol (1.0 Äquivalent) in wasserfreiem Pyridin (oder einem anderen aprotischen Lösungsmittel mit einer Base).

-

Kühlung: Kühlen Sie die Lösung auf 0 °C in einem Eisbad.

-

Reagenz-Zugabe: Fügen Sie Pyridin-2-sulfonylchlorid (1.1 Äquivalente) portionsweise unter Rühren hinzu.

-

Reaktion: Rühren Sie die Mischung bei 0 °C für 30 Minuten und lassen Sie sie dann für weitere 2-12 Stunden bei Raumtemperatur reagieren, bis die Umsetzung vollständig ist (DC-Kontrolle).

-

Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit einem organischen Lösungsmittel (z.B. Ethylacetat) und waschen Sie sie nacheinander mit verdünnter HCl (um überschüssiges Pyridin zu entfernen), Wasser und gesättigter Natriumbicarbonatlösung.

-

Trocknung und Konzentration: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

-

Reinigung: Reinigen Sie den rohen Sulfonat-Ester mittels Säulenchromatographie oder Umkristallisation.

Experimenteller Arbeitsablauf

Der typische Arbeitsablauf für die Derivatisierung ist unten dargestellt.

Abbildung 3: Allgemeiner Arbeitsablauf für die Derivatisierung.

Sicherheitshinweise

Pyridin-2-sulfonylchlorid ist feuchtigkeitsempfindlich und ätzend. Alle Arbeiten sollten unter einem Abzug und unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden. Pyridin ist eine entzündliche und gesundheitsschädliche Flüssigkeit. Beachten Sie die Sicherheitsdatenblätter aller verwendeten Chemikalien.

References

Application Notes and Protocols for Cross-Coupling Reactions Involving Pyridine Sulfonates

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for palladium-catalyzed cross-coupling reactions utilizing pyridine sulfonates. These reactions offer a robust and versatile alternative to traditional methods, particularly for the synthesis of biaryl and heteroaryl structures containing a pyridine moiety, which are prevalent in pharmaceuticals and functional materials.

Introduction to Pyridine Sulfonates in Cross-Coupling

The synthesis of molecules containing pyridine rings is a cornerstone of medicinal chemistry. However, the widely used Suzuki-Miyaura cross-coupling reaction often proves inefficient when employing pyridine-based boronic acids or their derivatives, especially for 2-substituted pyridines. This is due to the inherent instability and difficult preparation of these reagents.[1][2] Pyridine sulfinates have emerged as stable, easily prepared, and highly effective nucleophilic coupling partners in palladium-catalyzed desulfinylative cross-coupling reactions.[1][3] This approach circumvents the limitations of pyridine boronates, providing a reliable method for the construction of carbon-carbon bonds.[2]

These bench-stable solid reagents are efficient in coupling with a broad range of aryl and heteroaryl halides, including challenging aryl chlorides. The methodology is tolerant of various functional groups and has been successfully applied in the synthesis of medicinally relevant compounds.[2][4]

Desulfinylative Cross-Coupling of Pyridine Sulfinates

The desulfinylative cross-coupling of pyridine sulfinates with aryl or heteroaryl halides is a powerful tool for the formation of C-C bonds. The reaction proceeds via a palladium-catalyzed cycle and offers excellent scope and functional group tolerance.

General Reaction Scheme

Caption: General scheme of a desulfinylative cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Desulfinylative Cross-Coupling of Pyridine Sulfinates with (Hetero)Aryl Halides [1]

This protocol is optimized for the coupling of various pyridine sulfinates with a range of aryl and heteroaryl halides.

Materials:

-

Pyridine sodium sulfinate

-

(Hetero)aryl halide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tricyclohexylphosphine (PCy₃)